1-[3-(2-Chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(2-Chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride is a synthetic organic compound that belongs to the class of oxadiazole derivatives. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The presence of the oxadiazole ring, along with the chloro and fluoro substituents, imparts unique chemical and biological properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2-Chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride typically involves the following steps:
-
Formation of the Oxadiazole Ring: : The oxadiazole ring is usually synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. For this compound, the starting material could be 2-chloro-6-fluorobenzohydrazide, which reacts with a suitable carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring.
-
Substitution Reactions: : The introduction of the methanamine group can be achieved through nucleophilic substitution reactions. This involves the reaction of the oxadiazole intermediate with a suitable amine, such as methanamine, under controlled conditions.
-
Hydrochloride Formation: : The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly. Techniques such as continuous flow chemistry and the use of automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[3-(2-Chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or the substituents, potentially leading to different pharmacologically active compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxadiazole N-oxides, while substitution reactions could introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities.
Scientific Research Applications
1-[3-(2-Chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific biological pathways involved in diseases.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-[3-(2-Chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The oxadiazole ring and the chloro and fluoro substituents play crucial roles in binding to these targets, which may include enzymes, receptors, or other proteins. The exact pathways and targets can vary depending on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
- 1-[3-(2-Chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine
- 1-[3-(2-Chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine
- 1-[3-(2-Chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanamine
Uniqueness
Compared to similar compounds, 1-[3-(2-Chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride is unique due to its specific combination of substituents and the presence of the hydrochloride salt. These features can influence its solubility, stability, and biological activity, making it a distinct entity with potentially unique applications and properties.
Properties
IUPAC Name |
[3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClFN3O.ClH/c10-5-2-1-3-6(11)8(5)9-13-7(4-12)15-14-9;/h1-3H,4,12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMWUYCFALKTJOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=NOC(=N2)CN)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2FN3O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.08 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.